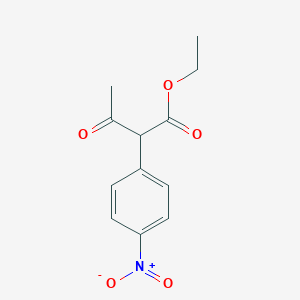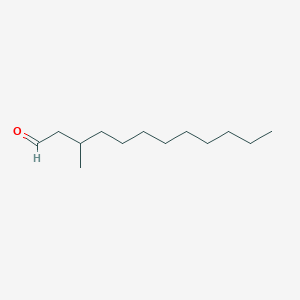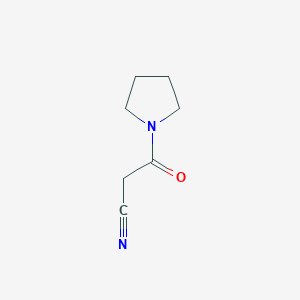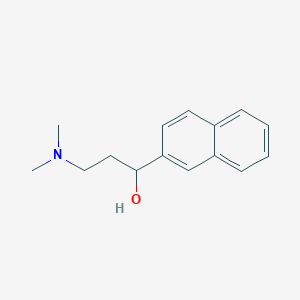
bismuth; strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bismuth; strontium is a compound that combines bismuth and strontium in a 3:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, compd. with strontium (3:1) can be achieved through various methods. One common approach involves the solid-state reaction of bismuth oxide (Bi2O3) and strontium carbonate (SrCO3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of bismuth, compd. with strontium (3:1) may involve similar high-temperature solid-state reactions. Additionally, hydrothermal synthesis methods can be employed, where the reactants are dissolved in a high-pressure, high-temperature aqueous solution, leading to the formation of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
bismuth; strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO3) for oxidation reactions and reducing agents like hydrogen gas (H2) for reduction reactions. Substitution reactions may involve reagents such as halogens or other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) oxide (Bi2O5), while reduction may produce elemental bismuth (Bi) and strontium (Sr).
Scientific Research Applications
bismuth; strontium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and strontium compounds.
Materials Science: The compound is studied for its potential use in electronic and optical materials due to its unique properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: The compound is investigated for its potential use in catalysts and other industrial applications.
Mechanism of Action
The mechanism by which bismuth, compd. with strontium (3:1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity. These interactions can affect biological pathways and processes, making the compound of interest for medical and biological research.
Comparison with Similar Compounds
Similar Compounds
Bismuth oxide (Bi2O3): A common bismuth compound with applications in materials science and catalysis.
Strontium carbonate (SrCO3): A strontium compound used in various industrial applications.
Bismuth ferrite (BiFeO3):
Uniqueness
bismuth; strontium is unique due to its specific combination of bismuth and strontium, which imparts distinct properties not found in other similar compounds
Properties
CAS No. |
12589-81-0 |
|---|---|
Molecular Formula |
Bi3Sr |
Molecular Weight |
714.6 g/mol |
InChI |
InChI=1S/3Bi.Sr |
InChI Key |
UYHUDQPXZYGRMS-UHFFFAOYSA-N |
SMILES |
[Sr].[Bi].[Bi].[Bi] |
Canonical SMILES |
[Sr].[Bi].[Bi].[Bi] |
Key on ui other cas no. |
12589-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















